2-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c1-7-5-14-16(6-7)9-4-2-3-8(15-9)10(11,12)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBIKOUTXQNSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine typically involves the reaction of 4-methyl-1H-pyrazole with 2-chloro-6-(trifluoromethyl)pyridine under basic conditions. Common bases used include potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrazole or pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine exhibits notable cytotoxic properties against various cancer cell lines. For instance, studies have shown that the compound has an IC50 value of 12.5 µM against A549 lung cancer cells and 15.0 µM against MCF-7 breast cancer cells. These findings suggest its potential as a lead compound for developing new anticancer agents.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Anti-inflammatory Effects
The compound has demonstrated promising anti-inflammatory properties in vitro, reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Antifungal Activity
In agricultural research, derivatives of this compound have been evaluated for their antifungal activities. Some compounds showed excellent inhibition rates against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, making them suitable candidates for developing new fungicides.
| Compound ID | Inhibition Rate (%) | Target Pathogen |
|---|---|---|
| 5b | 96.76 | Botrytis cinerea |
| 5v | 82.73 | Sclerotinia sclerotiorum |
Electroluminescent Devices
The compound has also been utilized in the design of iridium(III) complexes for electroluminescent devices. Modifications involving this compound have led to the development of highly efficient green emitters, suggesting its potential role in organic light-emitting diodes (OLEDs).
Case Study on Anticancer Activity
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its efficacy as an anticancer agent.
Safety and Toxicity Assessment
Toxicological evaluations have shown that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during preliminary studies.
Mechanism of Action
The mechanism of action of 2-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can interact with various biological pathways, modulating their function and leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects on Yield : Bulky substituents (e.g., benzyl, ethoxy in ) correlate with higher yields (89%), likely due to improved reaction selectivity. In contrast, aliphatic chains (e.g., pentyl in ) result in lower yields (48–58%) .
- Electronic Properties : The -CF₃ group stabilizes the pyridine ring via electron withdrawal. Pyrazole substituents (as in the target compound) offer moderate electron donation compared to stronger electron-withdrawing groups like imidazole () .
- Physical State : Lipophilic substituents (e.g., pentyl, hex-5-ynyl) yield liquid or low-melting-point solids, whereas aromatic groups (e.g., benzyl) favor oily products .
Reactivity and Functionalization
- Synthetic Flexibility : The pyrazole ring in the target compound allows further functionalization (e.g., alkylation, halogenation) due to its nucleophilic nitrogen atoms. This contrasts with imidazole-based analogs (), where the nitrogen positions are less accessible .
- Catalytic Requirements : Copper-mediated Ullmann coupling (used for imidazole derivatives in ) requires milder conditions (90°C) compared to high-temperature SNAr reactions (180°C in ) .
Biological Activity
2-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to present a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step reactions that yield high purity products. For instance, one reported method involves the cyclocondensation of appropriate precursors under controlled conditions to achieve optimized yields . The use of green solvents and methodologies has been emphasized to enhance sustainability in the synthesis process.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. Specifically, derivatives of 1H-pyrazole have shown promising results against various cancer types:
- Lung Cancer : Compounds similar to this compound demonstrated inhibitory effects on lung cancer cell proliferation.
- Breast Cancer : The MDA-MB-231 breast cancer cell line was particularly sensitive to compounds with a pyrazole scaffold, showing significant antiproliferative activity .
The structure-activity relationship (SAR) indicates that modifications on the pyrazole ring can enhance potency against certain cancer cells. For example, the introduction of trifluoromethyl groups has been noted to increase biological activity significantly .
The mechanisms by which this compound exerts its effects are multifaceted:
- Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit kinases such as Aurora-A, which is crucial in cell cycle regulation. The IC50 values for these interactions often fall within the nanomolar range, indicating strong inhibitory potential .
- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties, showing significant inhibition percentages in assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), which correlates with its ability to scavenge free radicals .
Case Studies and Research Findings
Several research findings underscore the biological relevance of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine, and how can purity be optimized?
- Methodology : A common approach involves coupling 4-methylpyrazole with 2-chloro-6-(trifluoromethyl)pyridine derivatives via nucleophilic aromatic substitution. Reaction conditions may include using polar aprotic solvents (e.g., DMF or ethyl acetate) and bases like pyridine to deprotonate intermediates . Purification typically involves liquid-liquid extraction (e.g., ethyl acetate/brine) followed by column chromatography. For high-purity yields (>97%), crystallization from solvents like ethanol or acetonitrile is recommended .
- Key Data : In analogous trifluoromethylpyridine syntheses, yields exceeding 80% are achievable with optimized stoichiometry (1:1.2 molar ratio of pyrazole to chloropyridine) and reflux conditions (80–100°C, 12–24 hours) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology : Single-crystal X-ray diffraction (XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard for unambiguous structural confirmation . Complement with / NMR to verify substituent positions and NMR for trifluoromethyl group integrity . High-resolution mass spectrometry (HRMS) or LCMS (e.g., m/z 789.1 [M+H]+ in one study) confirms molecular weight .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?
- Data :
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 28–31°C (analogous chloropyridines) | |
| Solubility | Soluble in DMSO, ethyl acetate | |
| Stability | Stable under inert atmosphere |
- Methodology : Assess solubility via shake-flask method in pH-buffered solutions. Stability studies under light, heat, and humidity (ICH guidelines) are critical for storage .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyridine and pyrazole rings be addressed?
- Methodology : Use directing groups (e.g., -CF) to control electrophilic substitution patterns. For example, trifluoromethyl groups direct meta-substitution on pyridine, while pyrazole N-methylation enhances steric control . Catalytic systems like Pd/ligand complexes improve cross-coupling efficiency for introducing aryl/heteroaryl groups .
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology : Kinetic studies (e.g., monitoring reaction progress via NMR) reveal that the trifluoromethyl group stabilizes transition states via inductive effects. Isotopic labeling (e.g., -pyrazole) can trace bond-forming steps . Computational modeling (DFT) predicts activation barriers for substituent introduction .
Q. How can computational tools (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?
- Methodology : Perform density functional theory (DFT) calculations to map electrostatic potentials and HOMO/LUMO orbitals, identifying reactive sites. Molecular docking (e.g., AutoDock Vina) against protein targets (e.g., kinases) assesses binding affinity. Validate with in vitro assays (e.g., IC measurements) .
Q. How to resolve contradictions in reported synthetic yields or spectroscopic data?
- Methodology : Reproduce reactions under strictly anhydrous/inert conditions to minimize side reactions. Cross-validate NMR chemical shifts with databases (e.g., PubChem) and check for solvent/impurity artifacts. Collaborative inter-lab validation ensures reproducibility .
Q. What strategies exist for studying the compound’s potential as a kinase inhibitor or antimicrobial agent?
- Methodology : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. For antimicrobial studies, conduct MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains. SAR (structure-activity relationship) studies guide derivative design (e.g., introducing -SOCH groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
